molecular formula C27H22FNO5 B11122137 7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11122137
M. Wt: 459.5 g/mol
InChI Key: WKBRIXSYHWNJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Final assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, under specific conditions (e.g., palladium catalysts, base, and solvent).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in disease pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H22FNO5

Molecular Weight

459.5 g/mol

IUPAC Name

7-fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22FNO5/c1-32-19-8-3-16(4-9-19)13-14-29-24(17-5-10-20(33-2)11-6-17)23-25(30)21-15-18(28)7-12-22(21)34-26(23)27(29)31/h3-12,15,24H,13-14H2,1-2H3

InChI Key

WKBRIXSYHWNJER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.